molecular formula C12H14F3N3O2 B2368765 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid CAS No. 861451-76-5

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2368765
CAS No.: 861451-76-5
M. Wt: 289.258
InChI Key: JLQPCZURQYDUQL-UHFFFAOYSA-N
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Description

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring

Preparation Methods

The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached, and the carboxylic acid group is introduced in the final step. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring provides a scaffold for binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethyl groups, such as:

  • 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
  • 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine
  • 6-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Compared to these compounds, 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is unique due to the presence of both the piperidine ring and the carboxylic acid group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-5-9(12(13,14)15)17-11(16-7)18-4-2-3-8(6-18)10(19)20/h5,8H,2-4,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPCZURQYDUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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